N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, also known as BMH-21, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have a high affinity for its target protein, and has demonstrated promising results in preclinical studies.
科学的研究の応用
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, have been studied for their cardiac electrophysiological activity. These compounds show promise as class III agents, potentially beneficial for treating arrhythmias (Morgan et al., 1990).
Synthesis of Guanidine Derivatives
The synthesis of guanidine derivatives related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide has been explored, highlighting the chemical versatility and potential for creating various biologically active compounds (Balewski & Kornicka, 2021).
Antimicrobial and Antifungal Activities
Some benzimidazole derivatives, closely related to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, have demonstrated significant antimicrobial and antifungal activities. This suggests potential applications in combating various microbial and fungal infections (Jafar et al., 2010; Patel et al., 2009).
Antitumor Effects
Studies have shown that benzimidazole derivatives, similar to N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, exhibit notable antitumor effects. These compounds have been found effective against various cancer cell lines, indicating potential in cancer treatment (El‐All et al., 2015).
Pharmacokinetics and Tissue Distribution
Research on similar compounds has investigated their pharmacokinetics and tissue distribution, essential for understanding the drug's behavior in the body and its potential therapeutic applications (Kim et al., 2008).
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQSWGHOGPCNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。